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molecular formula C10H9NO2 B1300891 Methyl (3-cyanophenyl)acetate CAS No. 52798-00-2

Methyl (3-cyanophenyl)acetate

Cat. No. B1300891
M. Wt: 175.18 g/mol
InChI Key: SGEWFZYSRHJDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376502B1

Procedure details

Nitrogen was bubbled through a mixture of (3-bromo-phenyl)-acetic acid methyl ester (26.12 g, 114.02 mmol), Zn(CN)2 (8.37 g, 71.3 mmol), and DMF (300 mL) for about 5 minutes followed by addition of tetrakistriphenylphosphine(0) palladium (5.0 g, 4.3 mmol). The mixture was heated for 1.5 h at 90° C. and was cooled to room temperature. Aqueous 2N NH4OH was added and the product was extracted into EtOAc (3×). The organic solution was washed with 2N NH4OH (1×) followed by brine (2×). The organic solution was dried (MgSO4), filtered, and concentrated in vacuo. Purification by medium pressure chromatography (9:1 hexanes:EtOAc) provided the title compound of Step A as an oil (18.06 g). 1H NMR (400 MHz, CDCl3) δ 7.57-7.41 (m, 4H), 3.706 (s, 3H), 3.703 (s, 2H).
Quantity
26.12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
8.37 g
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine(0) palladium
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7](Br)[CH:6]=1.[NH4+].[OH-].[CH3:15][N:16](C=O)C>[C-]#N.[C-]#N.[Zn+2]>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:15]#[N:16])[CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
26.12 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)Br)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
8.37 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Two
Name
tetrakistriphenylphosphine(0) palladium
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (3×)
WASH
Type
WASH
Details
The organic solution was washed with 2N NH4OH (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure chromatography (9:1 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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